1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
Overview
Description
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is a chemical compound with the molecular formula C7H2F10O2 . It has a molecular weight of 308.07 .
Molecular Structure Analysis
The molecular structure of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione consists of seven carbon atoms, two hydrogen atoms, ten fluorine atoms, and two oxygen atoms . The InChI key for this compound is SUORUQZBFOQDGX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has a boiling point of 98 °C . It is stored under inert gas (nitrogen or Argon) at 2-8°C . The compound is a clear, dark yellow liquid .Scientific Research Applications
NIR-Luminescence in Ytterbium(III) Complexes
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has been utilized in synthesizing ytterbium(III) beta-diketonate complexes. These complexes, particularly with the 5-nitro-1,10-phenanthroline ancillary ligand, are studied for their structure and near-infrared (NIR) luminescence properties. The research demonstrated that the length and fluorination of the β-diketonate chain influence the luminescence intensity and lifetime of ytterbium(III) emissions. This attribute makes these complexes valuable for specific optical applications, such as co-doping with erbium(III) complexes in optical amplifiers (Martín‐Ramos et al., 2013).
Capillary Gas Chromatography for Metal Ion Analysis
The compound has also been a subject of study in the context of capillary gas chromatography. It's used as a β-diketonate reagent for the derivatization of metal ions, like beryllium and lanthanides, to form stable and volatile derivatives. This derivatization facilitates rapid separation and sensitive detection of these metal ions, which is crucial for various analytical applications in scientific research (Harvey, Lucke, & Douglas, 2012).
Safety And Hazards
This compound is classified as corrosive, with hazard codes C and Xi . It has hazard statements H314-H318, indicating that it causes severe skin burns and eye damage . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione | |
CAS RN |
20583-66-8 | |
Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20583-66-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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